S-acetyl-PEG4-Thiol

PROTAC Linker Stability Thiol Oxidation Prevention Long-Term Storage Viability

S-acetyl-PEG4-Thiol is a monodisperse heterobifunctional polyethylene glycol (PEG) derivative with the molecular formula C12H24O5S2 and a molecular weight of 312.45 g/mol. The compound comprises a four-unit PEG spacer terminated on one end with an S-acetyl-protected thiol moiety.

Molecular Formula C12H24O5S2
Molecular Weight 312.5 g/mol
Cat. No. B11934035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-acetyl-PEG4-Thiol
Molecular FormulaC12H24O5S2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCC(=O)SCCOCCOCCOCCOCCS
InChIInChI=1S/C12H24O5S2/c1-12(13)19-11-9-17-7-5-15-3-2-14-4-6-16-8-10-18/h18H,2-11H2,1H3
InChIKeyYXPWLZNIZVCFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Acetyl-PEG4-Thiol: Quantitative Differentiators and Key Procurement Specifications


S-acetyl-PEG4-Thiol is a monodisperse heterobifunctional polyethylene glycol (PEG) derivative with the molecular formula C12H24O5S2 and a molecular weight of 312.45 g/mol. The compound comprises a four-unit PEG spacer terminated on one end with an S-acetyl-protected thiol moiety . It is primarily utilized as a PROTAC (PROteolysis TArgeting Chimera) linker in targeted protein degradation research and as a controlled thiol-introduction reagent in bioconjugation applications . The S-acetyl protecting group is specifically designed for deprotection under mild conditions using hydroxylamine hydrochloride to generate a free thiol on demand, enabling sequential conjugation strategies that are not feasible with unprotected thiol analogs .

S-Acetyl-PEG4-Thiol: Why In-Class Compounds Cannot Be Substituted Without Quantitative Loss of Function


Generic substitution among PEG-thiol linkers fails because three interdependent parameters—protecting group chemistry, PEG chain length, and terminal functionality—each dictate distinct quantitative outcomes in conjugation efficiency, stability, and solubility. Unprotected thiol analogs (e.g., HS-PEG4-OH) are prone to oxidative disulfide formation during storage and handling, leading to batch-to-batch variability that compromises reproducible bioconjugation yields [1]. Acetyl-protected variants across different PEG lengths (n = 3, 6, 8) yield divergent solubility profiles and spatial separation distances between conjugated moieties; a change of just one ethylene glycol unit alters the hydrodynamic radius and can reduce PROTAC ternary complex formation efficiency by a measurable margin [2]. Furthermore, substituting an S-acetyl protecting group with an alternative protecting group such as trityl or OPSS (ortho-pyridyl disulfide) alters the deprotection kinetics and the nature of the released leaving group, which may interfere with downstream biological assays if not removed [3]. The quantitative evidence presented below establishes that S-acetyl-PEG4-Thiol occupies a specific performance niche that cannot be assumed to be interchangeable with any other PEG-thiol derivative.

S-Acetyl-PEG4-Thiol: Quantified Differentiation Evidence Versus Analog Comparators


S-Acetyl Protecting Group Enables ≥95% Purity Retention After 3 Years at -20°C Versus Unprotected Thiol Oxidative Degradation

The S-acetyl protecting group on S-acetyl-PEG4-Thiol confers significantly enhanced storage stability compared to unprotected thiol analogs. Unprotected PEG-thiols (e.g., HS-PEG4-OH) undergo spontaneous oxidative dimerization via disulfide bond formation under ambient storage conditions, leading to rapid loss of reactive free thiol content and batch-to-batch irreproducibility [1]. In contrast, the acetyl-protected thiol remains chemically inert toward oxidation during long-term storage, with vendor specifications indicating that S-acetyl-PEG4-Thiol maintains ≥95% purity when stored as a powder at -20°C for up to 3 years . The protected thiol can be quantitatively deprotected on demand using 0.05 M hydroxylamine hydrochloride at pH 7.0–7.5, yielding the free thiol immediately prior to conjugation .

PROTAC Linker Stability Thiol Oxidation Prevention Long-Term Storage Viability

PEG4 Spacer Length (~18.2 Å) Optimizes Hydrophilicity-to-Flexibility Ratio Versus Shorter PEG3 (~14.5 Å) and Longer PEG6 (~24 Å) Linkers

The four-unit PEG spacer in S-acetyl-PEG4-Thiol provides a measured spacer arm length of approximately 18.2 Å, which falls within the empirically determined optimal range (12–20 Å) for PROTAC linker length to promote efficient ternary complex formation between the E3 ligase and target protein . Systematic structure–activity relationship (SAR) studies on PROTAC linker length have demonstrated that variations as small as 2–3 ethylene glycol units can shift the degradation efficiency (DC50) by 5- to 10-fold due to altered spatial orientation of the ligase–target interface [1]. The four-unit PEG spacer confers a calculated LogP of approximately -1.2, providing sufficient aqueous solubility (>10 mM in DMSO and PBS-miscible formulations) without the excessive flexibility or immunogenicity associated with longer PEG chains .

PROTAC Linker Design PEG Spacer Optimization Ternary Complex Formation

S-Acetyl-PEG4-Thiol Enables Sequential Conjugation with Quantitatively Controlled Thiol Deprotection Versus Pre-Activated Thiols That Promote Premature Crosslinking

The acetyl-protected thiol in S-acetyl-PEG4-Thiol functions as a latent reactive handle that can be unmasked only after the first conjugation step is complete. This sequential control prevents the premature formation of homodimers or undesired crosslinked byproducts that occur when using unprotected thiols or maleimide-terminated PEGs in a single-pot reaction [1]. In standard bioconjugation workflows, unprotected thiols (e.g., HS-PEG4-COOH) react immediately with maleimide-activated proteins or surfaces, limiting the ability to purify intermediate conjugates. By contrast, S-acetyl-PEG4-Thiol allows the user to perform amine coupling (if derivatized with an NHS ester) or click chemistry first, purify the intermediate, and then deprotect the thiol with hydroxylamine to expose the reactive sulfhydryl for the second conjugation step . This controlled deprotection strategy yields conjugates with >90% homogeneity versus <70% for one-pot unprotected thiol reactions as assessed by SDS-PAGE and size-exclusion chromatography .

Controlled Bioconjugation Heterobifunctional Crosslinking Sequential Conjugation Strategy

S-Acetyl Protecting Group Deprotects Under Milder Conditions (pH 7.0, 2h) Versus OPSS-Protected Thiols Requiring Reductive Cleavage

The S-acetyl protecting group on S-acetyl-PEG4-Thiol is cleaved under mild, biocompatible conditions using hydroxylamine hydrochloride at near-neutral pH (7.0–7.5), generating only acetate as a non-toxic, dialysis-removable byproduct . This contrasts with alternative thiol protecting groups such as OPSS (ortho-pyridyl disulfide), which requires reductive cleavage with DTT or TCEP to expose the free thiol—a process that also reduces native disulfide bonds in proteins and may disrupt tertiary structure and biological activity [1]. Trityl-protected thiols, another common alternative, require acidic deprotection conditions (pH <4) that can denature acid-sensitive proteins or cleave acid-labile functional groups. The acetyl deprotection efficiency under standard conditions (0.05 M NH2OH·HCl, 2 hours, room temperature) is >95% as measured by Ellman's assay for free thiol quantification, with no detectable protein aggregation or loss of enzymatic activity in model protein conjugates [2].

Thiol Protecting Group Comparison Mild Deprotection Chemistry Biocompatible Conjugation

S-Acetyl-PEG4-Thiol: Evidence-Backed Application Scenarios for Scientific and Industrial Use


PROTAC Linker Optimization Requiring Controlled Spatial Separation (18.2 Å) and Long-Term Reagent Stability

S-acetyl-PEG4-Thiol is optimally deployed as a linker in PROTAC synthesis when the target protein–E3 ligase interface benefits from a spacer length of approximately 18.2 Å. This length falls within the empirically validated optimal window (12–20 Å) for promoting efficient ternary complex formation and subsequent ubiquitination [1]. Procurement of S-acetyl-PEG4-Thiol over PEG3 (shorter) or PEG6 (longer) variants reduces the need for multi-round linker optimization, as the four-unit PEG spacer has been shown across multiple PROTAC campaigns to yield degradation efficiencies within 2-fold of the optimal linker length for a given target . The ≥95% purity retention over 3 years at -20°C further supports multi-year medicinal chemistry programs without the risk of reagent degradation confounding SAR conclusions .

Sequential Heterobifunctional Protein Conjugation Requiring Purification of Stable Intermediates

In antibody–drug conjugate (ADC) development or protein–fluorophore labeling workflows, S-acetyl-PEG4-Thiol (typically as the NHS ester derivative SAT(PEG)4) enables a clean two-step conjugation strategy: (1) amine coupling at the NHS terminus, followed by (2) thiol deprotection and maleimide conjugation. The S-acetyl protecting group remains inert during the first conjugation step and intermediate purification, eliminating the formation of homodimers or scrambled conjugates that plague one-pot reactions with unprotected thiols [1]. The four-unit PEG spacer also provides sufficient hydrophilicity to maintain conjugate solubility and reduce non-specific adsorption to surfaces during purification . This controlled workflow yields >90% homogeneous conjugate, reducing the burden of preparative chromatography compared to alternative unprotected-thiol linkers.

Bioconjugation to Sensitive Biologics Where Reductive or Acidic Deprotection Conditions Are Contraindicated

When conjugating S-acetyl-PEG4-Thiol to disulfide-rich proteins (e.g., antibodies, growth factors, or enzymes with catalytic cysteines), the mild hydroxylamine deprotection conditions (pH 7.0–7.5, 2 hours) are essential to preserve native tertiary structure and biological activity [1]. Alternative OPSS-protected thiols require DTT or TCEP for deprotection, which simultaneously reduce native disulfide bonds and can cause protein misfolding and loss of function . Trityl-protected thiols require acidic deprotection (pH <4) that denatures acid-sensitive proteins. S-acetyl-PEG4-Thiol should be selected over these alternatives for any application where the conjugate must retain full enzymatic activity, antigen-binding affinity, or structural integrity .

Surface Functionalization and Self-Assembled Monolayer (SAM) Formation Requiring Controlled Thiol Exposure

For gold nanoparticle functionalization or biosensor surface modification, the acetyl-protected thiol of S-acetyl-PEG4-Thiol prevents premature aggregation or uncontrolled SAM formation during the initial ligand coupling steps [1]. The protected thiol can be deprotected in situ on the surface or immediately prior to gold conjugation, enabling the formation of well-ordered monolayers with controlled ligand density. The PEG4 spacer provides a non-fouling hydrophilic layer that reduces non-specific protein adsorption compared to shorter PEG spacers or alkylthiol SAMs, as demonstrated in mixed monolayer studies with thiolated PEG ligands on gold nanoparticles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-acetyl-PEG4-Thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.